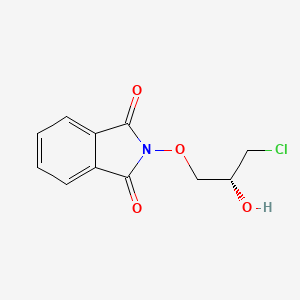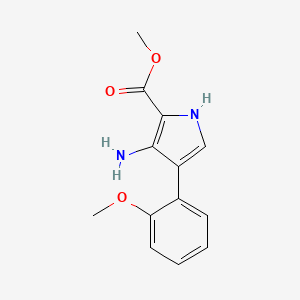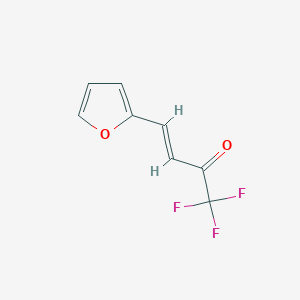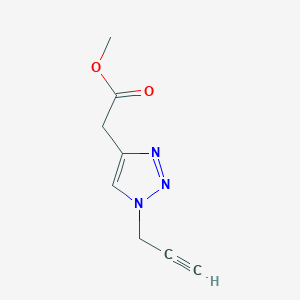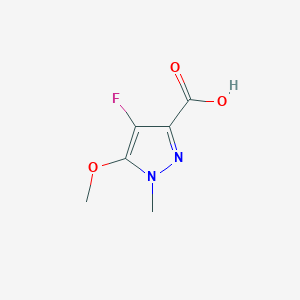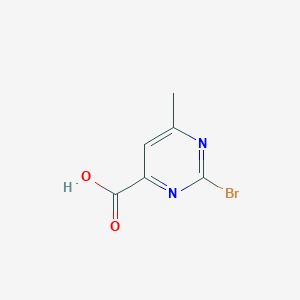
2-Bromo-6-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylpyrimidine-4-carboxylic acid typically involves the bromination of 6-methylpyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted pyrimidines, oxo derivatives, and coupled products with various functional groups.
Scientific Research Applications
2-Bromo-6-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyrimidine-4-carboxylic acid: Similar in structure but contains an amino group instead of a bromine atom.
6-Methylpyrimidine-4-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
2-Bromo-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in medicinal chemistry research.
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
2-bromo-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2/c1-3-2-4(5(10)11)9-6(7)8-3/h2H,1H3,(H,10,11) |
InChI Key |
NBUCODVOHDRSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


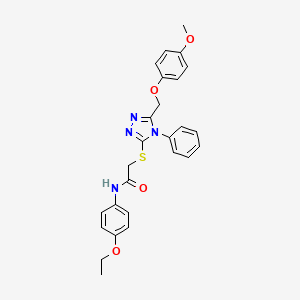
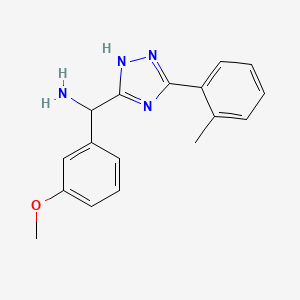
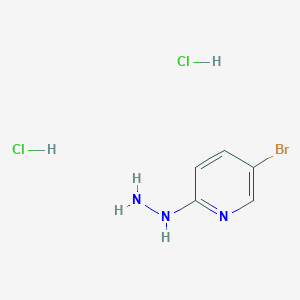
![5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride](/img/structure/B11775946.png)
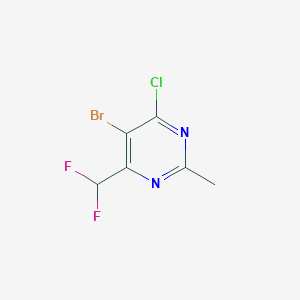
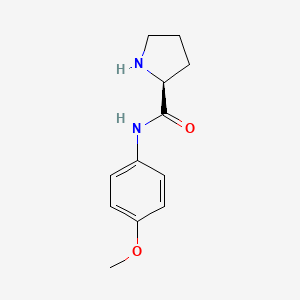
![tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11775952.png)
